Product packaging for Ffagldd(Cat. No.:)

Ffagldd

Cat. No.: B12430079
M. Wt: 783.8 g/mol
InChI Key: YCKBDKHHAOMCFB-NICUNNCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ffagldd is a synthetic peptide sequence that functions as a substrate for Matrix Metalloproteinase-9 (MMP-9). In research applications, this peptide acts as a non-assembling precursor. Upon enzymatic cleavage by MMP-9, which targets the site between glycine (G) and leucine (L), the peptide is hydrolyzed. This reaction removes the hydrophilic moiety, generating a self-assembling building block capable of forming structured hydrogels through intermolecular non-covalent interactions . This mechanism is a key model system in the field of protease-instructed self-assembly, a bottom-up fabrication approach for creating functional nanostructures and microstructures . The resulting peptide assemblies show significant potential for various biomedical research applications, including use as a drug depot matrix and for investigating controlled release systems in biologically relevant environments . The foundational research on this peptide demonstrates its value in creating enzyme-responsive biomaterials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H49N7O12 B12430079 Ffagldd

Properties

Molecular Formula

C37H49N7O12

Molecular Weight

783.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid

InChI

InChI=1S/C37H49N7O12/c1-20(2)14-25(35(53)43-27(17-30(46)47)36(54)44-28(37(55)56)18-31(48)49)41-29(45)19-39-32(50)21(3)40-34(52)26(16-23-12-8-5-9-13-23)42-33(51)24(38)15-22-10-6-4-7-11-22/h4-13,20-21,24-28H,14-19,38H2,1-3H3,(H,39,50)(H,40,52)(H,41,45)(H,42,51)(H,43,53)(H,44,54)(H,46,47)(H,48,49)(H,55,56)/t21-,24-,25-,26-,27-,28-/m0/s1

InChI Key

YCKBDKHHAOMCFB-NICUNNCGSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

Molecular Design and Synthesis of the Ffagldd Peptide Sequence

Rational Design of Enzyme-Cleavable Peptide Motifs

The design of FFAGLDD centers on incorporating a specific amino acid sequence that serves as a substrate for a target enzyme. This enzymatic cleavage is intended to induce a change in the peptide's properties, such as its amphiphilicity, thereby controlling its self-assembly behavior.

The this compound peptide sequence is designed to be selectively cleaved by Matrix Metalloproteinase-9 (MMP-9). ub.edunih.govacs.orgrsc.orgrsc.orgnih.govmedchemexpress.comresearchgate.net MMP-9 is a zinc-dependent endopeptidase involved in the degradation of the extracellular matrix and is often overexpressed in various pathological conditions, including cancer. techscience.comgenecards.org The inclusion of a specific cleavage site within the peptide allows for targeted responsiveness in environments where MMP-9 is present at elevated levels. Studies have shown that upon MMP-9 catalyzed hydrolysis, the PhAc-FFAGLDD peptide undergoes a supramolecular reconfiguration. ub.edursc.orgacs.org This cleavage event alters the peptide's amphiphilicity, leading to a change in its assembly state. ub.eduacs.orgrsc.orgrsc.orgacs.org While the intended cleavage site based on general MMP-9 specificity might be expected between Gly and Leu (G↓L), studies on the heptapeptide (B1575542) this compound have indicated that the primary cleavage site by MMP-9 is between Leu and Asp (GL↓D). rsc.org

Specificity of this compound for Matrix Metalloproteinase-9 (MMP-9)

Methodologies for this compound Peptide Synthesis

The synthesis of peptides like this compound is typically achieved through established chemical methods that allow for the controlled coupling of amino acids in a specific sequence.

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the synthesis of this compound and similar peptide sequences. ub.eduslideshare.netbachem.com SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble solid support, such as a resin. slideshare.netbachem.com This method simplifies purification steps, as excess reagents and by-products can be removed by simple filtration after each coupling and deprotection cycle. slideshare.netbachem.com The synthesis typically begins by attaching the C-terminal amino acid (Asp in this compound) to the resin. bachem.comaltabioscience.com Subsequent amino acids are then added sequentially to the N-terminus of the growing chain using coupling reagents. slideshare.netbachem.com Fmoc chemistry, which utilizes the 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection, is a common strategy employed in SPPS for the synthesis of peptides like this compound. bachem.comaltabioscience.com After the entire sequence is assembled, the peptide is cleaved from the resin, usually under acidic conditions. slideshare.netbachem.com

Supramolecular Architecture and Conformational Dynamics of Ffagldd Assemblies

Mechanisms of FFAGLDD Micelle Formation

The self-assembly of PhAc-FFAGLDD into micellar structures is primarily driven by a delicate balance of non-covalent interactions, influenced by the molecule's amphiphilic nature.

Driving Forces: Hydrophobic Interactions and π-π Stacking

The formation of this compound micelles is significantly influenced by hydrophobic interactions and π-π stacking. acs.orgnih.govfrontiersin.orgnih.govuminho.ptnih.gov The phenylacetyl group and the FF (phenylalanine-phenylalanine) sequence within PhAc-FFAGLDD provide substantial hydrophobic character and aromatic moieties capable of engaging in π-π stacking interactions. acs.orgfrontiersin.orgrsc.orgnih.govuminho.pt These attractive forces between the hydrophobic and aromatic parts of the peptides drive their aggregation in an aqueous environment, effectively minimizing contact with water. Conversely, the C-terminal LDD sequence (Leucine-Aspartic acid-Aspartic acid) imparts a hydrophilic character to the molecule, which is essential for its solubility and the formation of stable micellar aggregates in water. acs.orgnih.govrsc.orguminho.pt The interplay between these hydrophobic/π-π interactions and the hydrophilic nature of the LDD tail dictates the initial self-assembly into micelles, where the hydrophobic segments are sequestered in the core, and the hydrophilic tails face the aqueous solvent.

Critical Aggregation Concentration (CAC) Determination for this compound Systems

A key characteristic of self-assembling systems like this compound micelles is the Critical Aggregation Concentration (CAC). This is the concentration above which peptide molecules begin to aggregate significantly. The CAC for PhAc-FFAGLDD (often referred to as peptide 1a in some studies) has been experimentally determined using fluorescence spectroscopy with probes such as 8-Anilino-1-naphthalenesulphonic acid (ANS) and pyrene (B120774). rsc.orgresearchgate.netrsc.org Research indicates a CAC value of 1.32 mM for PhAc-FFAGLDD. rsc.orgresearchgate.netresearchgate.net This value represents the threshold concentration required for the spontaneous formation of micellar assemblies in aqueous solution.

CompoundCritical Aggregation Concentration (CAC)Probe Used
PhAc-FFAGLDD (1a)1.32 mMANS, Pyrene

Enzyme-Triggered Structural Reconfiguration of this compound Assemblies

One of the most notable features of this compound is its responsiveness to enzymatic cleavage, leading to a dramatic change in its supramolecular structure.

Micelle-to-Nanofiber Transition upon MMP-9 Hydrolysis

PhAc-FFAGLDD assemblies undergo a significant morphological transition from micelles to nanofibers when exposed to the enzyme Matrix Metalloproteinase-9 (MMP-9). acs.orgacs.orgfrontiersin.orgnih.govrsc.orgnih.govfrontiersin.orgrsc.orgub.edunih.govresearchgate.netbrandeis.eduresearchgate.netuminho.ptnih.govnih.govcore.ac.ukscribd.comnih.gov This transition is triggered by the hydrolysis of a specific cleavage site within the peptide sequence by MMP-9. acs.orgnih.govrsc.orguminho.pt While the expected cleavage site is between the Glycine (B1666218) (G) and Leucine (B10760876) (L) residues, some studies have observed that MMP-9 primarily cleaves PhAc-FFAGLDD to yield PhAc-FFAGL and GFFLGL. frontiersin.orgnih.govrsc.org This enzymatic cleavage removes the hydrophilic LDD segment from the original peptide. acs.orgnih.govrsc.orguminho.pt The resulting truncated peptide, such as PhAc-FFAG or PhAc-FFAGL, is significantly more hydrophobic than the precursor molecule. acs.orgnih.govrsc.orgrsc.orgbrandeis.eduuminho.ptcore.ac.uk This increase in hydrophobicity drives the self-assembly of the cleaved peptides into extended, entangled nanofibrillar structures, leading to the micelle-to-nanofiber transition. acs.orgacs.orgnih.govrsc.orgrsc.orgbrandeis.eduuminho.ptcore.ac.uk

Biophysical Characterization of this compound Supramolecular Structures

Various biophysical techniques have been employed to characterize the supramolecular assemblies formed by this compound and its cleavage products. Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) have been crucial in visualizing the morphology of the aggregates, confirming the presence of spherical micelles for the intact peptide and fibrous structures after MMP-9 treatment. acs.orgnih.govrsc.orgresearchgate.netrsc.orgcore.ac.uk Dynamic Light Scattering (DLS) provides information about the size and size distribution of the assemblies in solution, showing differences in hydrodynamic radius between the smaller micelles and the larger, extended nanofibers. rsc.orgresearchgate.netrsc.org Fourier Transform Infrared (FTIR) spectroscopy can be used to analyze the secondary structure of the peptide assemblies, providing insights into the hydrogen bonding patterns that stabilize the structures, such as the formation of beta-sheets characteristic of the nanofibrils. rsc.orgresearchgate.net Rheology measurements are performed to assess the mechanical properties of the assembled structures, particularly the gel-like networks formed by the nanofibers, by measuring parameters like the elastic modulus (G') and viscous modulus (G''). rsc.orgresearchgate.net These techniques collectively provide detailed information about the size, shape, and structural organization of this compound supramolecular assemblies and their transformation.

TechniqueInformation Provided
Atomic Force Microscopy (AFM)Visualization of surface morphology (micelles, fibers)
Transmission Electron Microscopy (TEM)Visualization of morphology (micelles, fibers)
Dynamic Light Scattering (DLS)Size and size distribution of aggregates (hydrodynamic radius)
Fourier Transform Infrared (FTIR) SpectroscopySecondary structure analysis (e.g., beta-sheet formation)
RheologyMechanical properties (elastic and viscous moduli)

Atomic Force Microscopy (AFM) for Morphological Analysis

AFM is employed to visualize the morphology of the supramolecular assemblies formed by this compound-containing peptides rsc.orgresearchgate.netrsc.orgulijnlab.comulijnlab.comcore.ac.ukulijnlab.com. Studies have shown that PhAc-FFAGLDD (1a) primarily forms spherical aggregates, described as micelles researchgate.netrsc.orgresearchgate.net. The AFM characterization of 1a has revealed spherical aggregates with a reported diameter of 43.6 ± 6.2 nm researchgate.net. In contrast, the enzymatic cleavage product, PhAc-FFAG (1b), forms distinct fibrous structures researchgate.netcore.ac.ukresearchgate.net. These fibers can be micron-scale in length and contribute to the formation of hydrogels researchgate.net. AFM images of 1b hydrogels confirm the presence of an entangled network of fibers researchgate.net. Sample preparation for AFM typically involves placing the peptide solution or gel on a freshly cleaved mica sheet and air-drying overnight rsc.orgcore.ac.uk. Imaging is often performed in tapping mode rsc.orgcore.ac.uk.

Dynamic Light Scattering (DLS) for Size and Aggregate Behavior

DLS is a technique used to determine the size and size distribution of particles or aggregates in solution by measuring the intensity fluctuations of scattered light due to Brownian motion horiba.com. This method is valuable for characterizing the aggregates formed by this compound-containing peptides in their native hydrated state, which can differ from the dried state observed with AFM researchgate.net. DLS measurements of PhAc-FFAGLDD (1a) solutions indicate the presence of micellar aggregates researchgate.netrsc.org. The hydrodynamic radius (RH) for 1a at a concentration of 0.625 mM has been reported as 165 nm rsc.org. Upon enzymatic cleavage by MMP-9, the resulting PhAc-FFAG (1b) forms larger fibrous structures, which is reflected in DLS data by a larger hydrodynamic radius researchgate.netrsc.org. The RH for 1b at 0.625 mM is reported as 358 nm rsc.org. The difference in diffusion coefficients and hydrodynamic radii between 1a and 1b at the same concentration indicates the significant change in aggregate size and morphology upon enzymatic cleavage researchgate.netrsc.org. DLS measurements are typically carried out at a fixed angle, such as 90°, and the data is analyzed to determine the diffusion coefficients and subsequently the hydrodynamic radius using the Stokes-Einstein equation rsc.orgrsc.orghoriba.com.

Here is a table summarizing DLS data for PhAc-FFAGLDD (1a) and PhAc-FFAG (1b) at a specific concentration:

Peptide SampleConcentration (mM)Hydrodynamic Radius (RH) (nm)Diffusion Coefficient (D) (m²/s)
PhAc-FFAGLDD (1a)0.625165 rsc.org1.5 × 10⁻¹² rsc.org
PhAc-FFAG (1b)0.625358 rsc.org6.8 × 10⁻¹³ rsc.org

DLS is also used to determine the critical aggregation concentration (CAC) of the peptide amphiphiles rsc.orgrsc.org. The CAC for PhAc-FFAGLDD (1a) has been determined to be 1.32 mM using the ANS probe rsc.org. The critical micelle concentration (CMC) for 1a, determined using pyrene as a fluorescent probe, was found to be 1.25 mM, which is in a similar range to the CAC value rsc.org.

Fourier Transform Infrared (FTIR) and Fluorescence Spectroscopy for Conformational Insight

FTIR spectroscopy is a valuable tool for probing the secondary structure and molecular interactions within peptide assemblies by analyzing characteristic absorption bands, particularly in the amide I region rsc.orgresearchgate.netrsc.org. For this compound-containing peptides, FTIR has been used to gain insight into the conformational changes that occur upon self-assembly and enzymatic cleavage rsc.orgresearchgate.netrsc.org. The FTIR absorption spectrum in the amide I region for PhAc-FFAGLDD (1a) in solution at pH 7 shows a broad peak at 1643 cm⁻¹ researchgate.netrsc.org. This is red-shifted compared to typical values for free peptides in solution (1650–1655 cm⁻¹), suggesting the presence of ordered structures due to aggregation via intramolecular hydrogen bonding rsc.org. The spectrum for the fibrous PhAc-FFAG (1b) gel shows distinct differences in the amide I region, consistent with a change in secondary structure upon the micelle-to-fiber transition researchgate.net. FTIR measurements are typically performed on samples prepared in deuterated buffer to avoid interference from water absorption core.ac.uk.

Fluorescence spectroscopy is utilized to study the self-assembly behavior of this compound-containing peptides, particularly for determining critical aggregation concentrations (CAC) and critical micelle concentrations (CMC) rsc.orgrsc.orgrsc.orgulijnlab.comulijnlab.comulijnlab.com. Fluorescent probes, such as 8-Anilino-1-naphthalenesulphonic acid (ANS) and pyrene, are commonly used rsc.orgrsc.org. ANS is sensitive to the polarity of its environment and is used to determine the CAC by monitoring the increase in fluorescence intensity as the probe partitions into hydrophobic aggregates rsc.orgrsc.org. Pyrene is another probe used for CMC determination, where changes in its vibrational fine structure upon entering a more hydrophobic environment (micelles) are monitored rsc.orgrsc.org. Fluorescence spectroscopy can also be used to track the release of encapsulated hydrophobic molecules, such as doxorubicin (B1662922), from the peptide assemblies rsc.orgrsc.org. Changes in the fluorescence intensity of doxorubicin can indicate its release from micelles or entrapment within fibrous structures rsc.org.

Rheological Properties of this compound Hydrogel Systems

Rheology is the study of the flow and deformation of matter, and it is crucial for characterizing the mechanical properties of hydrogels formed by the self-assembly of peptides like this compound cleavage products researchgate.netrsc.orgulijnlab.comulijnlab.comulijnlab.comnih.govresearchgate.net. The fibrous structures formed by PhAc-FFAG (1b) are capable of forming hydrogels researchgate.net. Rheological measurements of these hydrogels provide information about their viscoelastic properties, specifically the storage modulus (G') and the loss modulus (G'') researchgate.netrsc.orgresearchgate.net. The storage modulus (G') represents the elastic component, indicating the material's ability to store energy and behave like a solid, while the loss modulus (G'') represents the viscous component, indicating the material's ability to dissipate energy and flow like a liquid researchgate.netrsc.orgresearchgate.net.

For a stable hydrogel, the storage modulus (G') is typically higher than the loss modulus (G''), and both moduli show limited dependence on frequency in the linear viscoelastic region researchgate.netrsc.orgresearchgate.net. Rheology measurements of the PhAc-FFAG (1b) hydrogel have shown an elastic modulus (G') of 360 Pa, which is an order of magnitude higher than its viscous component (G'') of 32 Pa researchgate.netrsc.org. This indicates the formation of an entangled network characteristic of a hydrogel researchgate.netrsc.org. Dynamic frequency sweep experiments are commonly performed to assess the viscoelastic behavior of the hydrogels rsc.orgrsc.orgnih.gov. These experiments measure G' and G'' as a function of oscillation frequency rsc.orgrsc.orgnih.govresearchgate.net. The mechanical properties of peptide hydrogels can be influenced by factors such as peptide concentration, temperature, and the presence of other molecules nih.gov.

Here is a table summarizing rheological data for a PhAc-FFAG (1b) hydrogel:

Hydrogel SampleStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
PhAc-FFAG (1b) gel360 researchgate.netrsc.org32 researchgate.netrsc.org

These rheological properties are significant as they demonstrate the formation of a self-supporting gel network upon enzymatic cleavage, which can have implications for applications requiring localized material deposition or controlled release researchgate.netrsc.org.

Enzymatic Cleavage Kinetics and Specificity of Ffagldd

Detailed Mechanism of MMP-9 Catalyzed Hydrolysis of FFAGLDD

MMP-9, a member of the gelatinase subfamily of MMPs, is known to cleave a variety of substrates. The specificity of MMP-9 towards a particular peptide sequence like this compound is crucial for understanding its biological roles and potential applications, such as in targeted drug delivery systems molnova.com, medchemexpress.com.

Identification of Proteolytic Cleavage Sites within this compound Sequence

Studies investigating the interaction between this compound and MMP-9 have identified specific peptide bonds within the this compound sequence that are susceptible to enzymatic hydrolysis by MMP-9. Research indicates that the phenylacetyl-modified this compound (PhAc-FFAGLDD) is converted to PhAc-FFAGL upon treatment with MMP-9. rsc.org, rsc.org. This conversion demonstrates a specific cleavage occurring between the Leucine (B10760876) (L) and Aspartic Acid (D) residues in the -Gly-Leu-Asp- (-GLD-) portion of the sequence, resulting in a GL↓D cleavage site. rsc.org. This observed cleavage site in the heptapeptide (B1575542) this compound represents a shift in specificity compared to the typical G↓L cleavage site often recognized by MMP-9 in longer peptide sequences. rsc.org. Such shifts in specificity for heptapeptides catalyzed by MMP-9 have been reported previously. rsc.org.

Kinetic Parameters of this compound Degradation by MMP-9

Analysis of the enzymatic degradation of a substrate by an enzyme typically involves determining kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide quantitative insights into the affinity of the enzyme for the substrate and the maximum rate of the catalytic reaction. While experimental conditions for the digestion of this compound by MMP-9 have been described, including peptide and enzyme concentrations, temperature, and buffer conditions rsc.org, specific kinetic parameters (Km, kcat) for the degradation of this compound by MMP-9 were not available in the provided search snippets. Further research detailing these parameters would provide a more complete understanding of the efficiency and rate of this compound cleavage by MMP-9.

Influence of Microenvironmental Factors on this compound Cleavage

The enzymatic activity of MMP-9, including its action on substrates like this compound, is significantly influenced by the surrounding microenvironment. Factors such as pH and ionic strength can impact the enzyme's conformation, substrate binding, and catalytic efficiency.

pH Sensitivity of MMP-9 Activity on this compound Substrate

The activity of MMP-9 is known to be sensitive to pH, exhibiting an optimal range for catalytic function. Studies on the pH dependence of MMP-9 activity using substrates such as fibrinogen have shown optimal activity around pH 7.5-8.0.. Activity significantly decreases outside this range.. Similarly, research utilizing gelatin as a substrate indicates that the optimal pH for MMP-9 activity is between 7.5 and 8.0, with a notable reduction in activity below pH 6.0 and above pH 8.5.. While specific pH sensitivity data directly for this compound cleavage by MMP-9 were not found in the provided snippets, these findings on other substrates suggest that the enzymatic hydrolysis of this compound by MMP-9 is likely to be most efficient within a similar neutral to slightly alkaline pH range, consistent with the physiological environment where MMP-9 is typically active.

Biomaterial Applications of Ffagldd Based Systems in Controlled Release

Design Principles for Temporally and Spatially Controlled Release Mechanisms

The design of FFAGLDD-based systems for controlled release hinges on their self-assembly properties and the incorporation of enzyme-sensitive elements. PhAc-FFAGLDD is an amphiphilic hexapeptide incorporating hydrophobic (phenylacetyl-FFAG) and hydrophilic (LDD) segments, along with a matrix metalloproteinase (MMP)-cleavable site (specifically, the GL sequence is sensitive to MMP-9). This molecular architecture facilitates the formation of micellar aggregates in aqueous environments due to hydrophobic interactions. nih.govacs.orgacs.orgnih.govnih.govrsc.org The presence of an enzyme-sensitive linker allows for a change in the material's properties in response to specific enzymatic activity, providing a mechanism for controlled release. nih.govacs.orgacs.orgnih.govnih.govrsc.orgtargetmol.comsid.irfrontiersin.org

The strategic incorporation of an MMP-9 cleavable site exploits the overexpression of this enzyme in various pathological conditions, such as cancer. acs.orgacs.orgsid.ir This allows for the designed systems to respond specifically to the local microenvironment of diseased tissues, enabling spatially controlled drug delivery. The subsequent enzymatic cleavage of the peptide triggers a change in the amphiphilic balance of the molecule, leading to a structural transition from micelles to nanofibers. nih.govacs.orgacs.orgnih.govrsc.org This morphological transformation is central to the mechanism of controlled release, influencing the rate and location of drug liberation.

Role of this compound Nanostructures as Drug Depots

This compound-based nanostructures, primarily micelles and the nanofibers formed upon enzymatic cleavage, function as drug depots. These self-assembled structures can encapsulate hydrophobic drugs, such as doxorubicin (B1662922) (DOX), within their core, protecting the cargo from premature degradation or clearance in the biological environment. nih.govacs.orgacs.orgnih.govnih.govrsc.org The micellar structure provides a stable carrier for systemic circulation and accumulation at target sites. Upon encountering the specific enzymatic stimulus (MMP-9), the transformation to a nanofibrous structure occurs. nih.govacs.orgacs.orgnih.govrsc.org This change in nanostructure alters the drug's environment and diffusion path, facilitating its release. The nanofibrous network can potentially provide a more sustained release profile compared to the initial micellar form. nih.gov

Enzyme-Responsive Release Kinetics from this compound Assemblies

The release kinetics of encapsulated drugs from this compound assemblies are primarily dictated by the enzymatic cleavage of the peptide sequence, specifically by MMP-9. nih.govacs.orgacs.orgnih.govnih.govrsc.orgtargetmol.comsid.irfrontiersin.org In the presence of elevated levels of MMP-9, the this compound peptide is hydrolyzed at the cleavable site. nih.govacs.orgacs.orgnih.govnih.govrsc.org This hydrolysis disrupts the original micellar structure by altering the amphiphilicity of the peptide fragments, leading to their reassembly into nanofibers. nih.govacs.orgacs.orgnih.govrsc.org This structural transition from micelles to fibers impacts the way the drug is held within the nanostructure and its subsequent diffusion or release rate.

Research findings indicate that this enzyme-triggered morphological change results in a spatially controlled slow release of the loaded drug. acs.orgacs.orgnih.govnih.gov For instance, studies with doxorubicin loaded into PhAc-FFAGLDD micelles demonstrated that the reconfiguration into nanofibers near cells overexpressing MMP-9 led to sustained drug release and enhanced therapeutic outcomes compared to the free drug. nih.govacs.org This highlights the ability of the system to provide temporally controlled release, with the rate of release being dependent on the activity of the triggering enzyme.

Strategies for Enhanced Cytosolic Delivery via this compound Systems

This compound-based systems are designed to enhance the cytosolic delivery of therapeutic agents, particularly those that need to reach intracellular targets to exert their effect, such as certain chemotherapy drugs like doxorubicin. targetmol.comdcchemicals.commedchemexpress.commedchemexpress.commedchemexpress.eubiorbyt.comcymitquimica.com Achieving efficient cytosolic delivery is challenging due to various biological barriers, including cellular internalization pathways and endosomal sequestration.

Endosomal Escape Mechanisms Facilitated by this compound Architectures

Upon cellular uptake, nanoparticles and drug delivery systems are often internalized into endosomes. To reach the cytosol, they must escape from these endosomal compartments, which otherwise mature into lysosomes where the encapsulated cargo can be degraded. While the precise mechanisms of endosomal escape facilitated specifically by this compound architectures are still being elucidated, the design of these systems for cytosolic delivery implies strategies to overcome endosomal trapping. acs.orgacs.orgnih.gov

General mechanisms for endosomal escape of nanoparticles include endosomal membrane fusion, destabilization, pH-responsive swelling, and the proton sponge effect. nih.gov Although not exclusively demonstrated for this compound in the provided snippets, peptide-based systems can be engineered to interact with endosomal membranes or respond to the acidic environment of endosomes to facilitate escape. The transformation of this compound micelles to nanofibers upon enzymatic cleavage, which can occur in the pericellular environment where MMP-9 is overexpressed, might influence the subsequent cellular uptake pathway or the processing of the nanostructures within endosomes, potentially promoting escape.

Intracellular Release Dynamics of Encapsulated Agents

Following cellular uptake and, ideally, endosomal escape, the intracellular release dynamics of encapsulated agents from this compound systems are influenced by the continued activity of intracellular enzymes and the stability of the nanostructure in the cytosolic environment. The enzyme-responsive nature of this compound means that if the triggering enzyme (MMP-9) is present intracellularly, or if other enzymes can process the peptide, further changes in the nanostructure and subsequent drug release can occur within the cell.

Interactions of Ffagldd Derived Biomaterials with Cellular and Tissue Environments

Modulation of Cell-Material Interactions by FFAGLDD Nanostructures

Self-assembling peptides, including those incorporating sequences like this compound, can form nanostructures that interact with cells and tissues. The ability of these materials to influence cellular behavior is often linked to their structural properties and the presence of specific amino acid sequences.

Influence on Cell Adhesion and Proliferation (General Mechanistic Studies)

While the this compound sequence itself is primarily recognized for its role in self-assembly and enzyme responsiveness, the broader field of peptide-based biomaterials demonstrates various strategies to modulate cell adhesion and proliferation. The incorporation of specific cell-adhesive peptide sequences, such as the Arg-Gly-Asp (RGD) motif derived from fibronectin, is a common approach to enhance cell attachment to biomaterial surfaces novoprolabs.com. RGD peptides promote cell adhesion by binding to integrin receptors on the cell surface, subsequently influencing cell spreading, proliferation, and differentiation. Studies have shown that substrates decorated with RGD peptides can significantly enhance the initial adhesion and proliferation of various mammalian cells. Similarly, the Leu-Asp-Val (LDV) motif, another fibronectin-derived sequence, has been integrated into self-assembling peptides to create hydrogels that promote fibroblast viability, adhesion, and spreading.

Although direct studies specifically detailing the influence of this compound nanostructures alone on cell adhesion and proliferation through general mechanistic studies were not prominently found, the principles established with other self-assembling peptides incorporating cell-adhesive motifs are relevant. The physical presentation of the material (e.g., nanofibrous structure) and its mechanical properties, influenced by the self-assembly of peptides like this compound, can also play a role in modulating cell behavior novoprolabs.com. For instance, the stiffness of peptide hydrogels can influence the differentiation of stem cells novoprolabs.com.

Mimicry of Extracellular Matrix (ECM) Architecture by this compound Systems

A key advantage of self-assembling peptide systems is their ability to form nanofibrillar networks that structurally resemble the native extracellular matrix (ECM) novoprolabs.com. The ECM is a complex 3D environment composed of proteins and polysaccharides that provides structural support and biochemical cues regulating cell behavior, including adhesion, proliferation, differentiation, and migration. Self-assembling peptides, by forming similar nanofibrous structures, can serve as synthetic ECM mimics, providing a scaffold for cell culture and tissue engineering applications novoprolabs.com.

Specifically, the self-assembly of peptides driven by interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking can lead to the formation of ordered nanostructures, including nanofibers. The diphenylalanine (FF) motif, a component of this compound, is known to drive the self-assembly of short peptides into various nanostructures, including nanotubes and nanofibers, through π-π stacking and hydrogen bonding. While this compound is a heptapeptide (B1575542), its self-assembly into micelles and enzyme-triggered transition to fibers contribute to forming structures that can interact with the cellular environment guidetopharmacology.orgproteopedia.orgnih.govnih.gov. This ability to form ECM-like architectures makes this compound-derived systems promising candidates for creating environments that support cell growth and function novoprolabs.com.

In Vivo Fate and Biorecognition of this compound-Based Assemblies (Non-Clinical Research)

Understanding how this compound-based assemblies behave within a living organism is crucial for their development as biomaterials. Non-clinical research provides insights into their degradation, distribution, and interaction with biological systems.

Biodegradation Pathways of Peptide Carriers

Peptides, in general, are known for their biocompatibility and biodegradability, which are advantageous properties for biomaterials. Peptide-based carriers can be designed to degrade in response to specific biological stimuli, such as enzymatic activity. In the case of PhAc-FFAGLDD, a key aspect of its design is its sensitivity to matrix metalloproteinase-9 (MMP-9) guidetopharmacology.orgproteopedia.orgnih.govnih.gov. MMP-9 is an enzyme often overexpressed in certain pathological conditions, such as in the tumor microenvironment .

Studies have shown that PhAc-FFAGLDD, which initially forms micellar aggregates, undergoes a morphological transformation into nanofibers upon cleavage by MMP-9 guidetopharmacology.orgproteopedia.orgnih.govnih.gov. This enzymatic degradation and subsequent self-reconfiguration is a designed mechanism for triggered release and localized action guidetopharmacology.orgnih.govnih.gov. While the theoretical cleavage site for MMP-9 in similar sequences is typically between glycine (B1666218) and leucine (B10760876), research on PhAc-FFAGLDD has indicated that the primary cleavage site catalyzed by MMP-9 is between the leucine and the first aspartic acid (GL↓D), resulting in the formation of the PhAc-FFAGL fragment nih.gov. This demonstrates that the specific sequence context within the heptapeptide influences the enzymatic degradation pathway. The intrinsic biodegradable nature of peptide fibers also contributes to the clearance of the material over time proteopedia.org.

Accumulation and Retention in Specific Biological Compartments

The in vivo behavior of this compound-based assemblies, particularly the phenylacetyl-modified version, has been investigated in the context of drug delivery, focusing on accumulation and retention in target tissues. Studies have shown that PhAc-FFAGLDD-based micelles, when administered intravenously, can accumulate in tumor tissue guidetopharmacology.orgnih.gov. This accumulation is attributed, in part, to passive targeting mechanisms such as the enhanced permeability and retention (EPR) effect, which is characteristic of many solid tumors. The EPR effect allows nanoparticles and macromolecules to preferentially accumulate in tumor tissue due to leaky vasculature and impaired lymphatic drainage.

Furthermore, the MMP-9-triggered micelle-to-nanofiber transition of PhAc-FFAGLDD within the tumor microenvironment plays a significant role in the retention of the material in the target tissue guidetopharmacology.orgnih.gov. The formed nanofibers exhibit prolonged intratumor retention compared to the original micelles . This in situ self-assembly in response to the elevated levels of MMP-9 in the tumor microenvironment leads to the formation of a localized depot nih.gov. This prolonged retention of the nanofibrous structure allows for sustained release of encapsulated agents, such as doxorubicin (B1662922), at the target site proteopedia.orgnih.govnih.gov.

Advanced Research and Future Directions in Ffagldd Peptide Engineering

Structure-Activity Relationship Studies for FFAGLDD Analogues

Understanding the intricate relationship between the amino acid sequence of this compound and its functional properties is paramount for designing advanced peptide-based materials. Structure-activity relationship (SAR) studies explore how modifications to the peptide sequence influence its behavior, particularly its self-assembly characteristics and its interaction with enzymes.

Modulating Self-Assembly Properties through Sequence Variation

The ability of peptides like this compound to self-assemble into ordered nanostructures is a key feature exploited in biomaterials design. This self-assembly is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic interactions, and π–π stacking. rsc.org Altering the amino acid sequence can significantly modulate these interactions, thereby influencing the resulting assembled structures and their properties. rsc.orgbohrium.com

For instance, the peptide sequence PhAc-FFAGLDD, a modified version of this compound with a phenylacetyl group, is known to self-assemble into micelles in aqueous solution. ub.edufrontiersin.orgacs.orgacs.orgnih.govuminho.pt This micellar structure is favored due to the amphiphilic nature conferred by the hydrophobic phenylacetyl-FFAG segment and the hydrophilic LDD segment. acs.orguminho.pt Upon enzymatic cleavage of the LDD portion, the change in amphiphilicity triggers a supramolecular reconfiguration from micelles to nanofibers. ub.edufrontiersin.orgacs.orgacs.orgnih.govuminho.pt This demonstrates how a specific modification and subsequent cleavage-induced sequence alteration can dramatically change the self-assembly behavior.

Variations in sequence length, hydrophobicity, charge distribution, and the presence of aromatic residues can all be systematically explored to tune the self-assembly kinetics, morphology of the assembled structures (e.g., micelles, fibers, sheets), and their stability. rsc.orgbohrium.com For example, studies on other self-assembling peptides have shown that increasing the length of a β-sheet forming region or introducing residues with higher β-sheet propensity can affect the mechanical stiffness of resulting hydrogels. acs.org Similarly, the arrangement and type of aromatic groups can play a significant role in driving self-assembly through π-π stacking interactions. aip.orgrsc.org

Enhancing Enzyme Specificity and Cleavage Efficiency

This compound is recognized as a selective cleavage site for the enzyme matrix metalloproteinase-9 (MMP-9). dcchemicals.commolnova.com The specificity of enzymatic cleavage in peptides is primarily determined by the amino acid sequence surrounding the scissile bond and how these residues interact with the enzyme's binding site. nih.govpurdue.edu The P1 residue, located N-terminal to the cleavage site, is a major determinant of serine protease specificity, interacting with the enzyme's S1 pocket. purdue.edu

In the case of PhAc-FFAGLDD, MMP-9 cleavage occurs within the sequence, leading to the removal of the hydrophilic LDD segment. frontiersin.orgacs.orgnih.gov While the theoretical cleavage site for MMP-9 is often considered to be between Gly and Leu in certain sequences, studies on PhAc-FFAGLDD and a related peptide (GFFLGLDD) showed cleavage mainly resulting in PhAc-FFAGL and GFFLGL, suggesting the actual cleavage site within this compound might differ from the theoretically expected one between G and L. frontiersin.orgfrontiersin.org This highlights the importance of empirical studies to confirm cleavage sites and efficiency for specific peptide sequences.

Research focuses on designing this compound analogues with enhanced specificity for MMP-9 or other disease-associated enzymes that are overexpressed in target tissues, such as those in the tumor microenvironment. frontiersin.orgacs.orgnih.govrsc.org By subtly altering the amino acids around the cleavage site, researchers aim to optimize the recognition and catalytic efficiency of the target enzyme while minimizing off-target cleavage by other proteases. nih.govpurdue.edu This can involve incorporating specific amino acid motifs known to be preferred substrates for particular enzymes or modifying existing residues to improve binding affinity and catalytic turnover. nih.govdiva-portal.org

Integration of this compound with Multifunctional Biomaterial Platforms

The inherent self-assembly and enzyme-responsive properties of this compound make it a promising building block for the development of multifunctional biomaterial platforms. By integrating this compound with other functional elements, researchers can create sophisticated materials that respond to multiple stimuli and possess enhanced capabilities.

Hybrid Systems with Other Stimuli-Responsive Elements (e.g., pH, light, temperature)

Biomaterials that respond to a variety of stimuli offer greater control over their behavior in dynamic biological environments. bohrium.comuq.edu.auwisdomgale.comvt.edurroij.commdpi.comresearchgate.net Integrating this compound's enzyme responsiveness with elements sensitive to other stimuli like pH, light, or temperature can lead to the creation of sophisticated hybrid systems. aip.orgdcchemicals.comnih.govfrontiersin.org

For example, a hybrid system could involve this compound-containing peptide assemblies that also incorporate pH-sensitive linkages or residues. acs.orgnih.gov In such a system, the material's self-assembly or degradation could be triggered by both the presence of a specific enzyme (MMP-9) and a change in pH, allowing for more precise spatial and temporal control in environments where both stimuli are present, such as solid tumors which often exhibit lower pH and high MMP-9 expression. frontiersin.orgacs.orgnih.govrsc.orgwisdomgale.comacs.orgnih.gov

Similarly, combining this compound assemblies with light-responsive elements, such as photo-crosslinkable groups or molecules that undergo conformational changes upon illumination, could enable external control over the material's properties using light. bohrium.comuq.edu.aurroij.com Temperature-responsive polymers or peptide sequences could also be integrated to create materials that undergo phase transitions (e.g., sol-gel) in response to temperature fluctuations, adding another layer of responsiveness. wisdomgale.comrroij.com These hybrid systems offer the potential for more complex and finely tuned material behavior for applications like controlled drug release or tissue engineering. rsc.orgwisdomgale.comvt.edurroij.comfrontiersin.orgresearchgate.net

Development of Theranostic Capabilities (Conceptual Design)

The integration of diagnostic and therapeutic functionalities into a single platform, known as theranostics, represents a significant area of research in biomedicine. nih.govresearchgate.netnih.govnih.goveuropa.eumdpi.com this compound-based systems, particularly those that undergo enzymatic cleavage in disease-specific environments, are conceptually well-suited for theranostic applications.

A conceptual theranostic design utilizing this compound could involve a self-assembling peptide structure that encapsulates a therapeutic agent (e.g., a drug) and also incorporates an imaging modality (e.g., a fluorescent dye or a contrast agent for imaging). nih.govresearchgate.netresearchgate.netnih.govnih.govnih.gov The this compound sequence would serve as a trigger for the release of the therapeutic agent in response to elevated levels of MMP-9 in a pathological site, such as a tumor. frontiersin.orgacs.orgnih.govresearchgate.netnih.gov

For example, PhAc-FFAGLDD micelles loaded with a drug like doxorubicin (B1662922) have been shown to reconfigure into nanofibers upon MMP-9 cleavage, leading to localized and sustained drug release in tumor models. frontiersin.orgacs.orgnih.govresearchgate.netnih.gov By incorporating an imaging agent into these micelles or the resulting nanofibers, the system could also be used to visualize the location of the material accumulation and the extent of enzyme activity, providing diagnostic information alongside the therapeutic effect. nih.govresearchgate.netnih.govnih.goveuropa.eumdpi.com This allows for monitoring drug delivery and potentially assessing treatment response. nih.goveuropa.eu The modular nature of peptide design allows for the incorporation of various targeting ligands to enhance accumulation at the desired site, further improving the specificity of both diagnosis and therapy. nih.govmdpi.comnih.gov

Q & A

Basic Research Questions

Q. How should researchers formulate precise and relevant research questions for studying Ffagldd?

  • Methodological Answer : Begin by identifying gaps in existing literature through systematic reviews or bibliometric analysis . Ensure questions are specific, testable, and aligned with theoretical frameworks. Use the SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) to refine hypotheses. For example, instead of asking "How does this compound work?", ask "What is the effect of varying pH levels on this compound's stability under controlled thermal conditions?" .

Q. What are best practices for designing experiments involving this compound?

  • Methodological Answer : Adopt factorial design to test multiple variables (e.g., concentration, temperature) and their interactions. Pre-experimental designs (e.g., single-group pretest-posttest) are suitable for preliminary studies, while quasi-experimental designs (e.g., control vs. experimental groups) enhance validity . For example:

GroupTreatment
ExperimentalThis compound under 25°C and pH 7
ControlPlacebo under identical conditions
Reference for replication guidelines.

Q. How can researchers ensure ethical data collection when using human subjects in this compound-related studies?

  • Methodological Answer : Obtain institutional review board (IRB) approval, clearly define participant selection criteria, and use anonymized questionnaires. Test surveys with a pilot group to identify ambiguities and biases . Avoid jargon in consent forms to ensure participant comprehension .

Advanced Research Questions

Q. How can contradictions in this compound's experimental data be systematically analyzed?

  • Methodological Answer : Conduct sensitivity analysis to identify outlier variables. Use triangulation (e.g., combining spectroscopic data with computational modeling) to validate results. Document raw data in appendices for transparency and include error margins in processed data . For instance, discrepancies in reaction yields might arise from unaccounted environmental factors (e.g., humidity), necessitating blind experimental setups .

Q. What strategies are effective for integrating theoretical frameworks into this compound research?

  • Methodological Answer : Link hypotheses to established theories (e.g., molecular orbital theory for reactivity studies). Use conceptual frameworks to guide methodological choices, such as selecting spectroscopy techniques aligned with quantum mechanical principles . Revisit frameworks iteratively as new data challenges assumptions .

Q. How should researchers address non-reproducible results in this compound synthesis?

  • Methodological Answer : Standardize protocols using detailed material descriptions (e.g., solvent purity, equipment calibration). Share raw datasets and software scripts in open repositories for peer validation. Employ version control for iterative methodology adjustments .

Methodological Considerations

Q. What tools are recommended for managing large datasets in this compound research?

  • Methodological Answer : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data storage. Platforms like Zenodo or institutional repositories ensure traceability. For qualitative data, employ NVivo for thematic coding; for quantitative data, use R or Python for statistical analysis .

Q. How can survey instruments be optimized for studying this compound's academic applications?

  • Methodological Answer : Structure surveys with mixed question types (e.g., Likert scales for attitudes, open-ended for qualitative insights). Pre-test with a representative sample to assess clarity and duration. Use tools like Google Forms for accessibility but validate results against lab-generated data to avoid self-reporting biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.